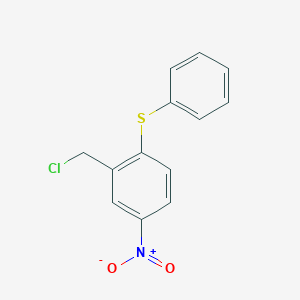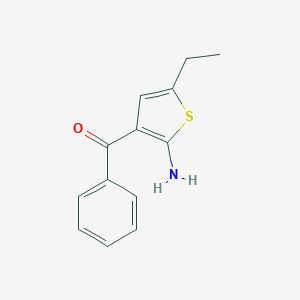![molecular formula C20H24NS+ B374659 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium](/img/structure/B374659.png)
3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzocbenzothiepin ring system, followed by the introduction of the propyl and trimethylazanium groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium can be compared with other similar compounds, such as:
- [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-dimethylazanium
- [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-ethylazanium
These compounds share a similar core structure but differ in the nature of the substituents attached to the propyl groupcbenzothiepin-11-ylidene)propyl]-trimethylazanium.
Propriétés
Formule moléculaire |
C20H24NS+ |
|---|---|
Poids moléculaire |
310.5g/mol |
Nom IUPAC |
[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-trimethylazanium |
InChI |
InChI=1S/C20H24NS/c1-21(2,3)14-8-12-18-17-10-5-4-9-16(17)15-22-20-13-7-6-11-19(18)20/h4-7,9-13H,8,14-15H2,1-3H3/q+1/b18-12- |
Clé InChI |
MJHKVNYPSBHJGK-PDGQHHTCSA-N |
SMILES |
C[N+](C)(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
SMILES isomérique |
C[N+](C)(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 |
SMILES canonique |
C[N+](C)(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B374577.png)
![3-Bromodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B374578.png)
![3-chloro-5H-benzo[b][1,4]benzothiazepine-6-thione](/img/structure/B374579.png)
![8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B374581.png)
![8-Chloro-11-hydrazinodibenzo[b,f][1,4]thiazepine](/img/structure/B374583.png)

![{2-[(2-Chlorophenyl)sulfanyl]phenyl}acetic acid](/img/structure/B374587.png)
![2-[(4-Acetylphenyl)sulfanyl]-5-chlorobenzoic acid](/img/structure/B374590.png)
![{2-[(4-Aminophenyl)sulfanyl]phenyl}acetic acid](/img/structure/B374591.png)
![2-amino-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374593.png)


![2-[(2-Bromoethyl)oxy]-1-chloronaphthalene](/img/structure/B374598.png)
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]benzoyl}piperazine](/img/structure/B374602.png)
